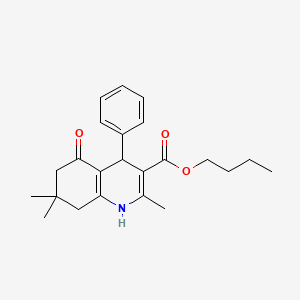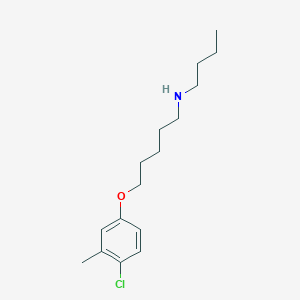
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as DDEOB, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an ideal candidate for use in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood. However, it has been suggested that 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate may inhibit the activity of certain enzymes, such as proteases and kinases. This inhibition may lead to the disruption of certain cellular processes, which could potentially lead to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which could potentially be used in the development of new drugs for the treatment of inflammatory diseases. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has also been shown to have antitumor activity, which makes it a promising candidate for the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its unique chemical structure, which makes it an ideal candidate for use in various biochemical and physiological studies. However, one of the limitations of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its potential toxicity, which could potentially limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another potential area of research is the study of enzyme kinetics and the development of new biochemical assays. Additionally, further studies on the biochemical and physiological effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves the reaction of 2-(3,4-dichlorophenyl)-2-oxoethyl chloride with 4-(4-methylphenyl)-4-oxobutanoic acid in the presence of a base. This results in the formation of the ester compound, 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The reaction is typically carried out under reflux conditions with a suitable solvent.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been used in various scientific research studies due to its unique chemical structure. It has been studied for its potential applications in the development of new drugs, specifically in the treatment of cancer and other diseases. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has also been used in the study of enzyme kinetics and in the development of new biochemical assays.
Propiedades
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O4/c1-12-2-4-13(5-3-12)17(22)8-9-19(24)25-11-18(23)14-6-7-15(20)16(21)10-14/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMYWBMUCJOJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide](/img/structure/B5154313.png)
![N-(3-methoxypropyl)-2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5154318.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5154330.png)
![4-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5154337.png)
![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154367.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)

![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(2,3-dimethoxybenzyl)methanamine](/img/structure/B5154410.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5154414.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5154417.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5154422.png)

![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)